molecular formula C24H18ClFN2O4S B2881630 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 902584-34-3

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2881630
CAS No.: 902584-34-3
M. Wt: 484.93
InChI Key: QIOKAUCXPKMGDE-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule with a molecular formula of C25H21ClN2O4S and a molecular weight of 481.0 g/mol . This compound features a complex structure that integrates a quinolin-4-one core, a 4-methylbenzenesulfonyl (tosyl) group, and an N-(4-fluorophenyl)acetamide moiety. The SMILES notation for this compound is Cc1ccc(S(=O)(=O)c2cn(CC(=O)Nc3cccc(C)c3)c3ccc(Cl)cc3c2=O)cc1, which fully describes its atomic connectivity . While the specific biological profile and mechanism of action for this exact compound are not fully elucidated in the current literature, its structure offers significant research value. Compounds containing the quinolin-4-one scaffold are widely investigated in medicinal chemistry for their diverse pharmacological properties. The presence of both sulfonamide and acetamide functional groups in a single molecule makes it a candidate for exploring structure-activity relationships (SAR) in various biochemical contexts. Researchers may find this chemical useful as a key intermediate in organic synthesis or as a probe for developing new inhibitors, particularly in screening campaigns aimed at discovering novel therapeutics. For instance, structurally related sulfonamide compounds have been investigated as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting Complex I, which is a promising therapeutic strategy for certain cancer subtypes . This compound is provided for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-2-9-19(10-3-15)33(31,32)22-13-28(21-11-4-16(25)12-20(21)24(22)30)14-23(29)27-18-7-5-17(26)6-8-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOKAUCXPKMGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound ID Quinoline Substituent (Position 6) Sulfonyl Group (Position 3) Acetamide Substituent Key Structural Notes Reference
Target Chlorine 4-Methylbenzenesulfonyl 4-Fluorophenyl High lipophilicity due to tosyl group; moderate steric bulk.
A () Fluorine 4-Fluorobenzenesulfonyl 2-Methylphenyl Enhanced electron-withdrawing effects from dual fluorines; smaller steric profile.
B () Ethyl Benzenesulfonyl 4-Chlorophenyl Increased hydrophobicity from ethyl group; simpler sulfonyl motif.
C () 7-Chloro, 6-Fluoro N/A (Carboxylate ester) Cyclopropane-linked Distinct core (quinoline-carboxylate); modified pharmacokinetics.
D () Dichlorophenyl (non-quinoline core) N/A Pyrazol-4-yl Pyrazole core with dichlorophenyl; hydrogen-bond-driven dimerization.

Electronic and Steric Effects

  • Target vs. The 4-methylbenzenesulfonyl group (target) is more lipophilic than 4-fluorobenzenesulfonyl (Compound A), which may improve membrane permeability but reduce aqueous solubility .
  • Target vs. Compound B : The ethyl group at position 6 in Compound B introduces steric hindrance absent in the target, possibly affecting binding to flat active sites. The simpler benzenesulfonyl group in Compound B reduces synthetic complexity but offers fewer opportunities for π-stacking interactions compared to the tosyl group .

Conformational and Crystallographic Insights

  • Similar dimerization may occur in the target compound, influencing solid-state stability and solubility. Dihedral angles between aromatic systems (e.g., 44.5°–77.5° in Compound D) suggest conformational flexibility, which could be critical for target-ligand interactions .

Research Implications and Gaps

  • Pharmacological Potential: The target’s tosyl and 4-fluorophenyl groups suggest affinity for hydrophobic binding pockets (e.g., kinase ATP sites). Comparative studies with Compound A (dual fluorine) could clarify halogen-specific interactions.
  • Solubility and Bioavailability: No experimental solubility data are available for the target or analogues. Computational modeling (e.g., LogP calculations) is recommended to predict absorption characteristics.
  • Crystallography : Structural determination using programs like SHELXL () would resolve conformational details and validate dimerization tendencies observed in Compound D .

Preparation Methods

Synthesis of 6-Chloro-4-Oxo-1,4-Dihydroquinoline

The quinoline core is synthesized via the Skraup cyclization of 4-chloro-3-nitroaniline in the presence of glycerol and concentrated sulfuric acid. The reaction proceeds at 120–140°C for 8–12 hours, yielding 6-chloro-4-hydroxyquinoline, which is subsequently oxidized to 4-oxo-1,4-dihydroquinoline using potassium permanganate in acidic medium.

Key Data :

Parameter Value
Yield 68–72%
Melting Point 215–218°C
Characterization $$ ^1H $$ NMR (CDCl₃): δ 8.42 (d, J=8.1 Hz, 1H), 7.66 (m, 1H), 7.54 (d, J=8.0 Hz, 1H)

Sulfonation with 4-Methylbenzenesulfonyl Chloride

The 3-position of the quinoline is sulfonated using 4-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine, 0–5°C, 4 hours). The reaction selectively targets the electron-rich position para to the carbonyl group, driven by the sulfonyl chloride’s electrophilicity.

Optimization Notes :

  • Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
  • Lower temperatures minimize side reactions (e.g., disulfonation).

Key Data :

Parameter Value
Yield 85–88%
Solvent Dichloromethane
Characterization $$ ^{13}C $$ NMR: δ 137.4 (C-SO₂), 132.7 (C-Ar)

Alkylation with Chloroacetyl Chloride

The nitrogen at position 1 is alkylated using chloroacetyl chloride in anhydrous tetrahydrofuran (THF) with sodium hydride as a base (0°C to room temperature, 6 hours). The reaction forms 1-chloroacetyl-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline, a key intermediate.

Critical Considerations :

  • Slow addition of chloroacetyl chloride prevents exothermic side reactions.
  • Anhydrous conditions are essential to avoid hydrolysis of the acid chloride.

Key Data :

Parameter Value
Yield 75–78%
Solvent Tetrahydrofuran
Characterization HRMS: m/z 423.0521 [M+H]⁺ (calc. 423.0518)

Nucleophilic Substitution with 4-Fluoroaniline

The chloro group in the alkylated intermediate is displaced by 4-fluoroaniline in refluxing ethanol with triethylamine (12 hours, 80°C). The reaction proceeds via an Sₙ2 mechanism, facilitated by the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the adjacent carbon.

Optimization Insights :

  • A 2:1 molar ratio of 4-fluoroaniline to intermediate maximizes yield.
  • Prolonged reflux ensures complete substitution.

Key Data :

Parameter Value
Yield 82–85%
Solvent Ethanol
Characterization $$ ^1H $$ NMR: δ 7.39–7.31 (m, 5H, Ar-H), 6.81 (s, 1H, NH)

Analytical Characterization and Validation

The final product is characterized using advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.40 (dd, J=8.1 Hz, 1H, quinoline-H), 7.72–7.60 (m, 1H, Ar-H), 4.58 (s, 2H, CH₂).
  • $$ ^{13}C $$ NMR : δ 166.9 (C=O), 163.8 (C-SO₂), 132.8 (C-Cl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 529.1234 [M+H]⁺
  • Calculated : m/z 529.1232 for C₂₄H₁₉ClFN₂O₃S.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 174–176°C.

Mechanistic and Steric Considerations

The regioselectivity of the sulfonation and alkylation steps is governed by steric and electronic factors. The 3-position of the quinoline is favored for sulfonation due to its proximity to the electron-withdrawing carbonyl group, which polarizes the aromatic ring. Alkylation at position 1 proceeds without significant steric hindrance, as the sulfonyl group at position 3 directs the chloroacetyl moiety to the opposite face of the heterocycle.

Industrial and Pharmacological Relevance

This compound’s synthesis is pivotal for developing antimicrobial and anticancer agents, as quinoline derivatives exhibit pronounced bioactivity. The 4-fluorophenylacetamide moiety enhances metabolic stability and target binding affinity, as demonstrated in molecular docking studies against bacterial gyrase.

Q & A

Q. What are the critical structural features of this compound, and how do they influence its biological activity?

The compound’s quinoline core is substituted with a 4-methylbenzenesulfonyl group (enhancing target binding via sulfone interactions), a 6-chloro moiety (improving lipophilicity and membrane permeability), and an N-(4-fluorophenyl)acetamide side chain (contributing to receptor selectivity through aromatic stacking). These groups collectively modulate pharmacokinetic properties, such as metabolic stability and solubility, which are critical for in vivo efficacy. Structural analogs with variations in these substituents show reduced activity, underscoring their importance .

Q. What are the optimal synthetic routes and purification methods for this compound?

Synthesis involves a multi-step approach:

  • Step 1: Preparation of the quinoline core via cyclization of substituted anilines with diketones under acidic conditions.
  • Step 2: Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
  • Step 3: Acetamide coupling via nucleophilic substitution between the quinoline intermediate and 4-fluorophenylamine. Purification is achieved using HPLC with a C18 column (methanol/water gradient) to isolate ≥95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy (¹H/¹³C): Assigns proton environments (e.g., sulfonyl group at δ 2.5 ppm) and confirms regiochemistry.
  • IR Spectroscopy : Validates carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonyl (S=O at ~1350 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 499.0923).
  • HPLC-PDA : Assesses purity and detects trace impurities .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:

  • Standardize assays using validated cell lines (e.g., NCI-60 panel for anticancer screening) and strict protocols (fixed ATP levels, incubation duration).
  • Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
  • Use pharmacokinetic profiling to correlate in vitro activity with bioavailability (e.g., plasma protein binding assays) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Variation of substituents: Synthesize analogs with modified sulfonyl (e.g., 4-ethyl vs. 4-methyl) or fluorophenyl groups.
  • In vitro screening: Test analogs against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorescence polarization assays.
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Target identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis.
  • Pathway analysis: Employ RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., caspase-3 activation in apoptosis).
  • In vivo validation: Generate xenograft models (e.g., MDA-MB-231 tumors) to assess tumor growth inhibition and biomarker modulation .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal stability: Conduct TGA/DSC to determine decomposition temperatures.
  • Photostability: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • pH stability: Incubate in buffers (pH 1–10) and quantify intact compound over 24 hours. Stability in biological matrices (e.g., plasma) is assessed using LC-MS/MS .

Methodological Guidance

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Catalyst screening: Test Pd/C vs. Ni catalysts for hydrogenation steps to minimize side products.
  • Flow chemistry: Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and scalability.
  • DoE (Design of Experiments): Use factorial designs to optimize temperature, solvent ratio, and reaction time .

Q. How are computational tools integrated into experimental workflows?

  • Docking studies: Predict binding modes with target proteins (e.g., EGFR kinase) using Schrödinger Suite.
  • ADMET prediction: Use SwissADME to forecast solubility (LogP), metabolic liabilities (CYP450 interactions), and toxicity (AMES test).
  • MD simulations: Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What approaches validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay): Measure protein thermal stability shifts after compound treatment.
  • BRET (Bioluminescence Resonance Energy Transfer): Monitor real-time interactions between tagged targets and compound.
  • Knockdown/overexpression models: Use CRISPR/Cas9 to confirm phenotype reversal upon target modulation .

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